molecular formula C12H10O4 B136082 2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID CAS No. 10441-36-8

2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID

Cat. No.: B136082
CAS No.: 10441-36-8
M. Wt: 218.2 g/mol
InChI Key: VTKLOBJSPNLFHC-UHFFFAOYSA-N
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Description

2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID, also known as this compound, is a chemical compound with the molecular formula C12H10O4. It is characterized by the presence of a naphthalene ring substituted with a hydroxy group and an acetic acid moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (6-hydroxy-2-naphthalenyl)oxy-, typically involves the reaction of 6-hydroxy-2-naphthol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 6-hydroxy-2-naphthol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID, undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation requires amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-naphthoic acid.

    Reduction: Formation of 6-hydroxy-2-naphthalenemethanol.

    Substitution: Formation of esters or amides of acetic acid, (6-hydroxy-2-naphthalenyl)oxy-.

Scientific Research Applications

2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID, has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including antitumor agents against sarcoma.

    Biology: Employed in biochemical assays and as a reference substance for drug impurities.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of acetic acid, (6-hydroxy-2-naphthalenyl)oxy-, involves its interaction with specific molecular targets and pathways. The hydroxy group on the naphthalene ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the acetic acid moiety can participate in various biochemical reactions, such as esterification and amidation, which can modulate the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2-naphthoic acid: Similar structure but lacks the acetic acid moiety.

    2-Naphthol: Lacks both the acetic acid moiety and the hydroxy group at the 6-position.

    Naphthalene-2,6-diol: Contains two hydroxy groups but no acetic acid moiety.

Uniqueness

2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID, is unique due to the presence of both a hydroxy group on the naphthalene ring and an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.

Properties

IUPAC Name

2-(6-hydroxynaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-10-3-1-9-6-11(16-7-12(14)15)4-2-8(9)5-10/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKLOBJSPNLFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCC(=O)O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146466
Record name Acetic acid, (6-hydroxy-2-naphthalenyl)oxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10441-36-8
Record name Acetic acid, (6-hydroxy-2-naphthalenyl)oxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010441368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (6-hydroxy-2-naphthalenyl)oxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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